3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride

Medicinal Chemistry Histamine H₃ Receptor Structure-Activity Relationship

3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride (CAS 1361111-83-2) is a piperazin-2-one derivative featuring a 4-(pyridin-4-yl)benzyl substituent. The compound is cataloged as a research chemical with a molecular formula of C₁₆H₁₈ClN₃O and a molecular weight of 303.78 g/mol.

Molecular Formula C16H18ClN3O
Molecular Weight 303.78 g/mol
CAS No. 1361111-83-2
Cat. No. B1402561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride
CAS1361111-83-2
Molecular FormulaC16H18ClN3O
Molecular Weight303.78 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl
InChIInChI=1S/C16H17N3O.ClH/c20-16-15(18-9-10-19-16)11-12-1-3-13(4-2-12)14-5-7-17-8-6-14;/h1-8,15,18H,9-11H2,(H,19,20);1H
InChIKeyNMVHIWXDZVKSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride (CAS 1361111-83-2): Baseline Identity for Research Procurement


3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride (CAS 1361111-83-2) is a piperazin-2-one derivative featuring a 4-(pyridin-4-yl)benzyl substituent . The compound is cataloged as a research chemical with a molecular formula of C₁₆H₁₈ClN₃O and a molecular weight of 303.78 g/mol [1]. It is supplied as the hydrochloride salt, which enhances aqueous solubility for in vitro and in vivo experimental applications [1]. This scaffold is structurally related to (4-pyridyl)piperazine derivatives investigated as histamine H₃ receptor ligands, though the piperazin-2-one core introduces a carbonyl that alters hydrogen-bonding capacity and conformational flexibility compared to the saturated piperazine ring [2].

Why Generic Substitution of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one Hydrochloride Is Not Supported by Available Evidence


No head-to-head comparative pharmacological data were identified in the accessible literature for 3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride against its closest structural analogs, such as 1-methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride (CAS 1361111-60-5) or the saturated piperazine derivatives KSK-59 and KSK-73 [1]. The piperazin-2-one carbonyl introduces distinct electronic and conformational properties relative to the fully saturated piperazine ring, which in principle can alter target binding kinetics, metabolic stability, and solubility [2]. However, without publicly available quantitative binding data, selectivity profiles, or pharmacokinetic measurements for this specific compound versus its analogs, there is no evidence-based justification to prioritize it over in-class alternatives. Procurement decisions at this time must rest on synthetic accessibility, purity specifications, and cost rather than on demonstrated differential biological performance.

Quantitative Differentiation Evidence for 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one Hydrochloride: Gap Analysis


Structural Divergence from Saturated Piperazine Analogs: Qualitative Inference Only

The target compound incorporates a piperazin-2-one core, whereas the well-characterized (4-pyridyl)piperazine H₃ antagonists such as KSK-59 and KSK-73 contain a fully saturated piperazine ring [1]. The carbonyl group at position 2 of the piperazine ring reduces basicity of the adjacent nitrogen (estimated pKₐ shift of ~2–3 units vs. piperazine), alters hydrogen-bond acceptor capacity, and restricts ring conformational freedom [2]. No direct comparative binding or functional assay data are available to quantify the impact of this structural difference on H₃ receptor affinity, selectivity, or intrinsic activity.

Medicinal Chemistry Histamine H₃ Receptor Structure-Activity Relationship

Physicochemical Property Comparison: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1361111-83-2) is expected to exhibit higher aqueous solubility than the free base due to ionization. The closely related 1-methyl analog (CAS 1361111-60-5) is also supplied as the hydrochloride salt, and both share similar calculated logP values . No experimentally measured solubility, logD, or dissolution rate data were found for either compound in the public domain, preventing a quantitative comparison.

Solubility Formulation Preclinical Development

Biological Target Engagement: Absence of Public Data

No peer-reviewed publications or patents were identified that report quantitative binding affinity (Kᵢ, IC₅₀), functional activity (EC₅₀, intrinsic activity), or selectivity panel data for 3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride at any molecular target. The structural class (4-pyridyl-piperazine/piperazinone) is associated with histamine H₃ receptor antagonism, but the specific compound's target engagement profile remains uncharacterized in the accessible literature [1].

Receptor Binding Functional Assay Selectivity

In Vivo Pharmacokinetic and Efficacy Data: Complete Absence

No in vivo pharmacokinetic (e.g., clearance, bioavailability, half-life, brain penetration) or efficacy data exist for 3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride. In contrast, the piperazine analogs KSK-59 and KSK-73 have published in vivo data: both compounds (10 mg/kg i.p.) prevented weight gain in a rat model of excessive eating over 28 days, reduced adipose tissue, and improved glucose tolerance; KSK-73 additionally reduced caloric intake [1]. PAMPA assays indicated both comparators can passively penetrate biological membranes [1].

Pharmacokinetics In Vivo Efficacy Obesity

Best-Fit Application Scenarios for 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one Hydrochloride Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Piperazine to Piperazin-2-one

The target compound is best suited as a scaffold-hopping tool in histamine H₃ receptor or related GPCR programs. Its piperazin-2-one core introduces a carbonyl that alters hydrogen-bonding and conformational properties relative to the saturated piperazine of KSK-59 and KSK-73 [1]. Researchers can use this compound to probe the SAR tolerance of the piperazine ring to oxidation and to explore whether the lactam NH and carbonyl engage in additional target interactions [2]. This is a hypothesis-driven application; all activity and selectivity data must be generated by the user.

Synthetic Intermediate for Derivatization Libraries

The secondary amine in the piperazin-2-one ring and the pyridyl nitrogen provide two distinct handles for further functionalization (e.g., N-alkylation, acylation, urea formation). The compound can serve as a core scaffold for generating focused libraries of piperazin-2-one derivatives for screening against panels of CNS targets, leveraging the known CNS activity of the (4-pyridyl)piperazine chemotype [1]. Procurement should prioritize high purity (≥95%) and confirmed identity by NMR and LC-MS from the supplier [2].

Physicochemical and Metabolic Stability Comparator in Lead Optimization

The piperazin-2-one scaffold may offer altered metabolic stability compared to the oxidation-prone piperazine ring, as the carbonyl reduces electron density on the adjacent nitrogen and may slow N-dealkylation or N-oxidation pathways [1]. The compound can be used alongside piperazine analogs in microsomal stability assays (e.g., human or rat liver microsomes) to test whether the lactam modification improves in vitro half-life. No pre-existing metabolic stability data are available; this is a prospective use case [2].

Negative Control or Tool Compound for H₃ Receptor Studies (Pending Characterization)

If the piperazin-2-one modification substantially reduces H₃ receptor affinity relative to piperazine analogs (e.g., KSK-59, IC₅₀ ~3 nM [1]), the target compound could serve as a negative control in H₃ pharmacology experiments. However, this application is entirely contingent on the user first measuring its H₃ binding affinity. Without such data, any assumption of reduced activity is speculative. Procurement for this purpose is only recommended as part of a planned screening cascade.

Quote Request

Request a Quote for 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.